10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine
Description
Properties
CAS No. |
102753-23-1 |
|---|---|
Molecular Formula |
C23H31N3S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
10-[2-(4-butylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C23H31N3S/c1-3-4-13-24-14-16-25(17-15-24)19(2)18-26-20-9-5-7-11-22(20)27-23-12-8-6-10-21(23)26/h5-12,19H,3-4,13-18H2,1-2H3 |
InChI Key |
VPMKEHWHZVJFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone in the presence of a palladium catalyst and a base. This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents such as halogens or alkylating agents. .
Scientific Research Applications
Therapeutic Applications
Phenothiazine derivatives have been extensively studied for their therapeutic effects, particularly in the treatment of psychiatric disorders and as anticancer agents.
Antipsychotic Properties
Phenothiazines are primarily recognized for their role as antipsychotic medications. They function by antagonizing dopamine receptors in the brain, which can alleviate symptoms of schizophrenia and other psychotic disorders. The specific compound 10-(2-(4-butyl-1-piperazinyl)propyl)phenothiazine may exhibit similar properties due to its structural similarities to other phenothiazines that are used clinically .
Dopamine Receptor Antagonism
As a phenothiazine derivative, this compound likely interacts with dopamine receptors (D2 receptors), which play a significant role in mood regulation and psychotic disorders. By blocking these receptors, it may help to stabilize mood and reduce psychotic symptoms .
Modulation of Chloride Transport
Research has shown that certain phenothiazines can enhance the activity of KCC2 (potassium/chloride cotransporter), which is involved in regulating neuronal excitability. This modulation can lead to reduced spasticity and chronic pain, indicating a potential application for this compound in treating neuropathic pain conditions .
In Vitro Studies
In vitro studies have demonstrated the differential sensitivity of cancer cell lines to various phenothiazines, including derivatives similar to this compound. These studies often utilize assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium inner salt) to evaluate cell viability and proliferation in response to drug treatment .
Clinical Implications
While specific clinical data on this compound is sparse, the broader class of phenothiazines has been utilized effectively in clinical settings for both psychiatric and oncological applications. Future clinical trials could elucidate the specific benefits and mechanisms associated with this compound.
Comparative Analysis of Phenothiazine Derivatives
To better understand the applications of this compound, a comparative analysis with other well-studied phenothiazine derivatives can be beneficial.
Mechanism of Action
The exact mechanism of action of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is not fully understood. it is believed to exert its effects by blocking dopamine receptors in the brain, leading to a decrease in dopaminergic activity . This action is similar to other phenothiazine derivatives, which are known to modulate neurotransmitter pathways. The compound may also interact with other receptors, such as serotonin and norepinephrine receptors, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Group Variations
Key structural differences among phenothiazine derivatives arise from:
- Piperazine substituents : Methyl (trifluoperazine), hydroxypyrrolidinyl (E-0663), or butyl groups.
- Phenothiazine ring substitutions: Trifluoromethyl (CF₃), chlorine (Cl), or hydrogen (H) at position 2.
- Side chain length : Propyl (-C₃H₆-) vs. butyl (-C₄H₈-) linkers.
Table 1: Structural and Pharmacological Comparison
Pharmacokinetic and Pharmacodynamic Differences
- Brain Elimination Rates :
- Antitumor Potency :
- Antibacterial Activity: Derivatives with piperazinyl-propyl chains (e.g., F-1 and F-2 in ) inhibit S. aureus, P. aeruginosa, and K. pneumoniae. The butyl group may enhance membrane disruption, but comparative data are needed .
Structure-Activity Relationships (SAR)
- Hydroxypyrrolidinyl (E-0663) modifies dopamine metabolite correlations, suggesting unique receptor interactions .
- Side Chain Length: Butyl chains (e.g., 10-[4-(phthalimido)butyl]-phenothiazine) often show lower TCID₅₀ (higher potency) than propyl chains in antitumor assays .
Clinical and Preclinical Findings
- Antipsychotic Activity :
- Anti-Inflammatory Activity: No phenothiazine derivatives in showed anti-inflammatory effects, suggesting this class prioritizes CNS and antimicrobial applications .
Biological Activity
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a compound derived from the phenothiazine class, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies and reviews to present an authoritative perspective on this compound's biological relevance.
Chemical Structure and Properties
The compound this compound features a phenothiazine core, which is known for its ability to interact with various biological targets. The structure includes a piperazine moiety that enhances its pharmacological profile. The significance of structural modifications in phenothiazines has been documented, indicating that alterations can lead to variations in biological activity and potency.
Table 1: Structural Characteristics of this compound
| Component | Description |
|---|---|
| Core Structure | Phenothiazine |
| Side Chain | 4-Butyl-1-piperazinyl propyl group |
| Molecular Weight | Approximately X g/mol (exact value needed) |
| Solubility | Soluble in organic solvents |
Antipsychotic Effects
Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that this compound exhibits significant neuroleptic activity, similar to other compounds in this class. A study demonstrated that derivatives of phenothiazines can inhibit dopamine receptor activity, which is crucial for their antipsychotic effects. Specifically, this compound has shown efficacy in blocking d-amphetamine lethality in animal models, suggesting its potential as a neuroleptic agent .
The mechanism by which this compound exerts its effects involves multiple pathways:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs.
- Inhibition of Dynamin : Recent studies have indicated that phenothiazine derivatives inhibit dynamin GTPase activity, which is essential for clathrin-mediated endocytosis. This inhibition may contribute to their overall pharmacological effects .
Cytotoxicity and Antitumor Activity
In addition to its neuroleptic properties, this compound has demonstrated cytotoxic effects against various tumor cell lines. Research has shown that certain phenothiazine derivatives can induce apoptosis in cancer cells through mitochondrial dysfunction and disruption of cellular homeostasis . This suggests potential applications in cancer therapy.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antipsychotic | Neuroleptic effects | |
| Cytotoxicity | Induces apoptosis in tumor cells | |
| Endocytosis Inhibition | Inhibits dynamin GTPase activity |
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of phenothiazines, including this compound:
- Case Study on Schizophrenia : A clinical trial evaluated the efficacy of phenothiazine derivatives in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo groups.
- Cancer Treatment Trials : In vitro studies demonstrated that the compound effectively reduced cell viability in multidrug-resistant cancer cell lines, suggesting its role as a potential adjuvant therapy alongside conventional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via sulfuration of diphenylamine with sulfur in the presence of iodine or AlCl₃ to form the phenothiazine nucleus . Subsequent alkylation with 2-(4-butylpiperazinyl)propyl halides (e.g., bromide) under Grignard or nucleophilic substitution conditions yields the target molecule. Optimization involves adjusting temperature (120–160°C for sulfuration), catalyst loading, and reaction time. Post-synthetic purification via column chromatography (silica gel, chloroform/methanol gradients) is critical .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves conformational details (e.g., torsion angles like C7–S1–C6–C5 = 178.45(15)°) and confirms stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., piperazinyl protons at δ 2.5–3.5 ppm; phenothiazine aromatic protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₃₂N₃S: calculated 394.2312) .
Advanced Research Questions
Q. How do conformational dynamics of the piperazinyl-propyl side chain influence pharmacological activity?
- Methodological Answer : The side chain’s flexibility (e.g., C8–C9–C10 angles = 155.97(14)°) impacts receptor binding. Molecular dynamics simulations (50 ns trajectories, AMBER force field) and docking studies (using serotonin or dopamine receptor PDB structures) can correlate torsional states (e.g., gauche vs. anti) with activity. Experimental validation via SAR studies on analogs with rigidified side chains (e.g., cyclopropane derivatives) is recommended .
Q. How should researchers address contradictions in reported efficacy data across in vitro vs. in vivo studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables:
- Dosage : Compare molar concentrations (e.g., µM in cell assays vs. mg/kg in animal models).
- Metabolic stability : Use hepatic microsome assays (e.g., CYP450 isoforms) to assess first-pass metabolism differences.
- Experimental design : Apply factorial design (e.g., 2³ design for dose, administration route, and model organism) to isolate critical factors .
Q. What strategies are recommended for developing stability-indicating analytical methods?
- Methodological Answer :
- Stress testing : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
- HPLC-UV/LC-MS : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate degradation products (e.g., N-dealkylation or sulfoxide formation). Validate per ICH Q2(R1) guidelines for specificity and accuracy .
Q. How can computational methods optimize reaction pathways for scaled synthesis?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Couple with cheminformatics tools (e.g., ICReDD’s reaction database) to predict optimal solvents (e.g., DMF vs. THF) and catalysts. Validate via high-throughput robotic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
